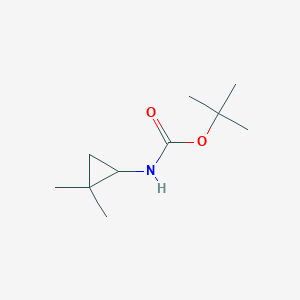

tert-Butyl 2,2-dimethylcyclopropylcarbamate

Description

tert-Butyl 2,2-dimethylcyclopropylcarbamate (CAS: Not explicitly provided; Ref: 10-F096413) is a cyclopropane-containing carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group. The compound’s structure includes a strained cyclopropane ring with two methyl substituents at the 2,2-positions, enhancing steric hindrance and lipophilicity. The Boc group is widely utilized in organic synthesis to protect amines, offering stability under acidic conditions and facilitating controlled deprotection . Notably, this compound has been discontinued by suppliers (e.g., CymitQuimica), suggesting challenges in synthesis, stability, or commercial demand .

Properties

IUPAC Name |

tert-butyl N-(2,2-dimethylcyclopropyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-9(2,3)13-8(12)11-7-6-10(7,4)5/h7H,6H2,1-5H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWGTWHNXIPOPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,2-dimethylcyclopropylcarbamate typically involves the reaction of tert-butyl carbamate with 2,2-dimethylcyclopropylamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the process is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of tert-Butyl 2,2-dimethylcyclopropylcarbamate may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2,2-dimethylcyclopropylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the carbamate moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2,2-dimethylcyclopropylcarbamate is used as a protecting group for amines in organic synthesis. Its stability under various reaction conditions makes it a valuable tool for chemists.

Biology: The compound has potential applications in the development of biologically active molecules. Its unique structure can be utilized to design new drugs or bioactive compounds.

Medicine: In medicine, tert-Butyl 2,2-dimethylcyclopropylcarbamate derivatives may be explored for their therapeutic properties. Research is ongoing to investigate their potential as pharmaceutical agents.

Industry: Industrially, the compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which tert-Butyl 2,2-dimethylcyclopropylcarbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to the desired biological or chemical outcomes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following compounds share structural motifs with tert-Butyl 2,2-dimethylcyclopropylcarbamate, enabling comparative analysis of their properties and applications:

tert-Butyl ((1S,2S)-2-(hydroxymethyl)cyclopropyl)carbamate (CAS: Unspecified)

- Structural Features : A hydroxymethyl substituent on the cyclopropane ring, with (1S,2S) stereochemistry.

- Key Differences :

- Applications: Potential use in peptide mimetics or as a building block for bioactive molecules requiring hydrophilic modifications.

tert-Butyl (cis-4-(aminomethyl)cyclohexyl)carbamate (CAS: 509143-00-4)

- Structural Features: Cyclohexyl ring replaces cyclopropane, with a cis-configured aminomethyl group.

- Key Differences: The cyclohexane ring lacks strain, enhancing thermal stability but reducing reactivity in ring-opening reactions. The aminomethyl group enables conjugation with carboxylic acids or carbonyl compounds, expanding utility in drug-linker systems .

- Applications : Widely used in medicinal chemistry for prodrug design or as a spacer in antibody-drug conjugates.

tert-Butyl (1-cyanocyclopropyl)carbamate (CAS: 507264-68-8)

- Structural Features: A nitrile (cyano) group on the cyclopropane ring.

- Key Differences: The electron-withdrawing cyano group destabilizes the cyclopropane ring, increasing susceptibility to nucleophilic attack. Higher toxicity risk (e.g., skin irritation) compared to methyl- or hydroxymethyl-substituted analogs, as noted in safety data sheets .

- Applications : Intermediate in the synthesis of heterocycles or agrochemicals requiring electrophilic cyclopropane derivatives.

Physicochemical and Reactivity Comparison

- Lipophilicity : Methyl groups in tert-Butyl 2,2-dimethylcyclopropylcarbamate enhance membrane permeability, advantageous in drug delivery but may reduce solubility .

- Reactivity: The cyano-substituted derivative exhibits higher electrophilicity, enabling faster ring-opening reactions compared to sterically hindered dimethyl analogs .

Biological Activity

tert-Butyl 2,2-dimethylcyclopropylcarbamate is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of tert-Butyl 2,2-dimethylcyclopropylcarbamate can be described as follows:

- Molecular Formula : C₁₁H₁₉N₁O₂

- Molecular Weight : 197.28 g/mol

The compound features a tert-butyl group attached to a cyclopropyl ring, which is further substituted with a carbamate functional group. This structural configuration may influence its biological activity.

Research indicates that compounds similar to tert-butyl 2,2-dimethylcyclopropylcarbamate often interact with biological systems through various mechanisms:

- Enzyme Inhibition : Many carbamate derivatives are known to inhibit enzymes involved in neurotransmission, such as acetylcholinesterase.

- Receptor Modulation : These compounds may also act as modulators for specific receptors, influencing signaling pathways in cells.

Pharmacological Effects

-

Antimicrobial Activity : Preliminary studies suggest that tert-butyl 2,2-dimethylcyclopropylcarbamate exhibits antimicrobial properties against certain bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL -

Cytotoxicity : The compound has shown varying degrees of cytotoxicity in different cell lines, indicating potential applications in cancer therapy.

Cell Line IC₅₀ (µM) HeLa 15 MCF-7 25 A549 30

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of tert-butyl 2,2-dimethylcyclopropylcarbamate against multidrug-resistant strains of bacteria. The results demonstrated significant inhibition at low concentrations, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro tests on various cancer cell lines revealed that tert-butyl 2,2-dimethylcyclopropylcarbamate induced apoptosis in HeLa cells through the activation of caspase pathways. This finding supports further investigation into its role in cancer therapeutics.

Toxicological Profile

The toxicological profile of tert-butyl 2,2-dimethylcyclopropylcarbamate has not been extensively studied; however, related compounds have shown low acute toxicity:

- LD₅₀ Values : Generally greater than 2000 mg/kg in rodent models.

- Skin Irritation : Minimal irritation observed upon dermal exposure.

Safety Assessment

Given its promising biological activity, a thorough safety assessment is essential before clinical applications can be considered.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.